(2R)-2-Amino-4,4-difluorobutanoic acid
Description
Significance of Fluorination in Biomolecules for Research Applications
Fluorine's high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond introduce significant alterations to the electronic and conformational properties of amino acids without causing substantial steric hindrance. These modifications can lead to enhanced thermal and metabolic stability of peptides and proteins, making them more robust for various applications. The introduction of fluorine can also influence the pKa of nearby functional groups, alter lipophilicity, and introduce new non-covalent interactions, such as fluorine-specific interactions, which can be harnessed for precise molecular design.
In chemical biology, fluorinated amino acids serve as powerful probes for studying protein structure and function using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of a natural fluorine background in biological systems provides a clear window for observing the local environment of the fluorinated residue.
In material science, the incorporation of fluorinated amino acids into peptides and polymers can impart unique properties, such as hydrophobicity, chemical resistance, and altered self-assembly characteristics. This has led to the development of novel biomaterials with tailored functionalities.
Role of Non-Canonical Amino Acids in Peptide and Protein Engineering
Non-canonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, have become indispensable tools in peptide and protein engineering. Their integration into polypeptide chains expands the chemical diversity far beyond what is offered by nature. This allows for the introduction of novel functionalities, such as fluorescent probes, cross-linking agents, and post-translational modification handles.
The ability to incorporate ncAAs with specific properties enables the fine-tuning of peptide and protein structure, stability, and biological activity. This has profound implications for the development of new therapeutics, biomaterials, and research tools. By strategically replacing canonical amino acids with ncAAs like (2R)-2-Amino-4,4-difluorobutanoic acid, scientists can engineer molecules with enhanced performance and novel capabilities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4,4-difluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCNIMDPZQXAD-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680207 | |
| Record name | (2R)-2-Amino-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185348-78-1 | |
| Record name | (2R)-2-Amino-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-4,4-difluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of 2r 2 Amino 4,4 Difluorobutanoic Acid
| Property | Value | Source |
| Molecular Formula | C₄H₇F₂NO₂ | PubChem |
| Molecular Weight | 139.10 g/mol | PubChem nih.govnih.gov |
| Topological Polar Surface Area | 63.3 Ų | PubChem nih.govnih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.govnih.gov |
| Rotatable Bond Count | 3 | PubChem nih.govnih.gov |
| XLogP3-AA | -2.2 | PubChem nih.gov |
These properties suggest that (2R)-2-Amino-4,4-difluorobutanoic acid is a relatively small, polar molecule. The presence of the two fluorine atoms on the γ-carbon significantly influences its electronic properties and potential interactions within a larger molecule.
Biocatalytic and Enzymatic Synthesis of Fluorinated Amino Acids
Enzyme-Catalyzed Fluorination Reactions
Direct enzymatic fluorination represents a powerful strategy for the synthesis of organofluorine compounds. The key enzymes in this process are fluorinases, which are capable of forming a carbon-fluorine (C-F) bond by catalyzing a nucleophilic substitution reaction between a fluoride (B91410) ion and an electrophilic substrate. nih.gov
The most well-characterized fluorinase is 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) synthase, discovered in the bacterium Streptomyces cattleya. nih.govgoogle.com This enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-FDA. google.comnih.gov The 5'-FDA can then serve as a precursor for other fluorinated metabolites, including fluoroacetate (B1212596) and 4-fluorothreonine, through a dedicated biosynthetic pathway. researchgate.netresearchgate.net While this natural pathway does not directly produce (2R)-2-Amino-4,4-difluorobutanoic acid, the discovery of fluorinases has opened up possibilities for engineering new biosynthetic routes to a wider range of fluorinated amino acids. the-innovation.orgnih.gov
Table 1: Fluorinase from Streptomyces cattleya
| Enzyme | Substrate | Product | Significance |
|---|
Directed Evolution of Metalloenzymes for Enantioselectivity
Directed evolution is a powerful technique for tailoring enzyme properties, including enantioselectivity, for specific synthetic applications. While the direct evolution of metalloenzymes for C-F bond formation is still an emerging area, the principles have been successfully applied to create artificial metalloenzymes for various enantioselective transformations. researchgate.net These engineered biocatalysts combine the reactivity of metal catalysts with the high selectivity of a protein scaffold. researchgate.net This approach holds promise for the development of enzymes capable of catalyzing the enantioselective synthesis of complex fluorinated amino acids.
Utilization of Low-Specificity Aldolases for Carbon-Carbon Bond Formation
Aldolases are enzymes that catalyze the formation of carbon-carbon bonds, making them valuable tools in organic synthesis. nih.gov Pyridoxal 5´-phosphate (PLP)-dependent aldolases, in particular, are key biocatalysts for creating C-C bonds in the synthesis of β-hydroxy-α-amino acids. nih.gov Some aldolases exhibit low substrate specificity, allowing them to accept unnatural, fluorinated substrates. dtu.dknih.gov
L-threonine aldolases (LTAs) have been used to synthesize fluorinated amino acids by catalyzing the reversible aldol (B89426) addition of glycine (B1666218) to fluorinated aldehydes. dtu.dknih.gov For example, LTAs from Escherichia coli and Pseudomonas putida can utilize 2-fluoroacetaldehyde to produce 4-fluoro-L-threonine. dtu.dknih.gov This demonstrates the potential of using readily available fluorinated building blocks to enzymatically construct more complex fluorinated amino acid backbones. The broad substrate tolerance of these enzymes makes them promising candidates for the synthesis of a variety of fluorinated amino acids. whiterose.ac.uk
Table 2: Application of Low-Specificity Aldolases in Fluorinated Amino Acid Synthesis
| Enzyme | Source Organism | Fluorinated Substrate | Product |
|---|
Enzymatic Hydrolysis for Chiral Resolution
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, such as lipases and amidases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netnih.gov
This strategy has been successfully applied to the synthesis of chiral fluorinated amino acids. For instance, the enzymatic resolution of racemic fluorinated α,α-disubstituted-α-amino acid amides has been achieved using an amidase from Mycobacterium neoaurum. researchgate.net Similarly, lipases can catalyze the enantioselective hydrolysis of racemic fluorinated β-amino carboxylic ester hydrochlorides to yield enantiomerically enriched R-β-amino carboxylic esters and S-β-amino acids. nih.gov A chemo-enzymatic approach for the synthesis of both enantiomers of orthogonally-protected 4,4-difluoroglutamic acid has also been developed, with the key step being an enzymatic resolution of a racemic intermediate. nih.gov
Table 3: Examples of Enzymatic Chiral Resolution for Fluorinated Amino Acids
| Enzyme | Substrate Type | Result |
|---|---|---|
| Amidase (Mycobacterium neoaurum) | Racemic fluorinated α,α-disubstituted-α-amino acid amides | Resolution to obtain optically active amino acids. researchgate.net |
| Lipase | Racemic fluorinated β-amino carboxylic ester hydrochlorides | Enantioselective hydrolysis to produce R-esters and S-acids. nih.gov |
Ribosomal Translation of Fluorinated Non-Canonical Amino Acids
The incorporation of non-canonical amino acids, including fluorinated variants, into proteins during ribosomal translation is made possible through a technique known as genetic code expansion. researchgate.netrsc.orgresearchgate.net This methodology involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired non-canonical amino acid and recognizes a unique codon, typically a stop codon like UAG (amber). ucsf.edu
This powerful tool allows for the site-specific insertion of fluorinated amino acids into a peptide chain, enabling the creation of proteins with novel properties. nih.govrsc.orgbohrium.com A variety of fluorinated amino acids, including mono-, di-, and tri-fluorinated variants, have been successfully incorporated into peptides using this method. nih.govrsc.orgbohrium.comresearchgate.net This not only expands the chemical diversity of ribosomally synthesized peptides but also enhances their pharmacological properties, such as metabolic stability and target binding affinity. nih.govrsc.orgbohrium.com
Engineered Biosynthetic Pathways for Fluorometabolites
Metabolic engineering offers the potential to create microbial cell factories for the production of valuable chemicals, including fluorinated compounds. By introducing and optimizing heterologous biosynthetic pathways, it is possible to produce complex molecules from simple, renewable feedstocks.
A key strategy in engineering fluorometabolite biosynthesis is the introduction of a fluorinase gene, such as flA from Streptomyces cattleya, into a suitable host organism. nih.gov This provides the host with the ability to form a C-F bond from inorganic fluoride. nih.gov This approach has been successfully demonstrated by replacing the native chlorinase gene in Salinispora tropica with the fluorinase gene, resulting in the production of fluorosalinosporamide. nih.gov Further engineering efforts could involve the co-expression of other pathway enzymes to produce a wider range of fluorometabolites, including custom-designed fluorinated amino acids. nih.govresearchgate.net
Stereoelectronic Effects and Conformational Analysis of Fluorinated Amino Acids and Peptides
Inductive Effects of Fluorine on Amino Acid Reactivity and Properties
The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect that propagates through sigma (σ) bonds. youtube.com This polarization significantly alters the electronic properties of neighboring functional groups, particularly the acidity of carboxylic acids and the basicity of amino groups. mdpi.comnih.gov In α-amino acids, this effect can increase the acidity of the carboxylic acid (lowering its pKa) and decrease the nucleophilicity and basicity of the α-amino group (lowering its pKa). mdpi.com
For (2R)-2-Amino-4,4-difluorobutanoic acid, the two fluorine atoms on the γ-carbon exert a potent inductive effect. This effect, transmitted through the carbon backbone, lowers the electron density around the α-carbon, which in turn stabilizes the carboxylate anion (–COO⁻) and destabilizes the protonated amino group (–NH₃⁺). Consequently, the carboxylic acid becomes a stronger acid, and the amino group becomes a weaker base compared to their non-fluorinated counterparts like norvaline. This principle is well-documented; for instance, the pKa of acetic acid is 4.76, while the pKa of the more electronegative fluorine-containing fluoroacetic acid is 2.7. youtube.com The presence of multiple fluorine atoms further enhances this effect. youtube.com
Table 1: Influence of Inductive Effects on Amino Acid pKa Values
| Amino Acid | Structure | Inductive Effect Source | Predicted pKa (α-COOH) | Predicted pKa (α-NH₃⁺) |
|---|---|---|---|---|
| Glycine (B1666218) | H-CH(NH₂)-COOH | None (Reference) | ~2.34 | ~9.60 |
| Alanine (B10760859) | CH₃-CH(NH₂)-COOH | Weakly electron-donating CH₃ | ~2.34 | ~9.69 |
Note: Predicted pKa values for this compound are based on the established principles of inductive effects. youtube.commdpi.comnih.gov
Influence of Fluorine on Conformational Preferences and Constraints
The introduction of fluorine can impose significant conformational constraints on the side chains of amino acids. nih.gov This control arises from stereoelectronic effects, such as the gauche effect, where a conformation with vicinal polar bonds oriented at approximately 60° to each other is favored. nih.govmonash.educanterbury.ac.nz In molecules containing an N⁺–C–C–F moiety, a gauche conformation is often preferred due to favorable electrostatic interactions between the positively charged nitrogen and the partially negatively charged fluorine. nih.gov
In this compound, the Cγ-F bonds introduce a conformational bias. The rotation around the Cα-Cβ and Cβ-Cγ bonds (defined by the dihedral angles χ1 and χ2, respectively) will be restricted. The gauche effect between the Cβ-Cγ and Cγ-F bonds, as well as potential interactions between the fluorine atoms and the backbone amide groups, can lock the side chain into a limited set of preferred conformations. This pre-organization can be a critical factor in designing peptides with specific three-dimensional structures. For example, studies on fluorinated β-peptides have shown that a gauche conformation is favored between vicinal C-F and C-N bonds, while an antiperiplanar conformation is preferred for F-C-C=O moieties, demonstrating fluorine's ability to direct peptide structures. monash.educanterbury.ac.nz
Impact of Fluorination Stereochemistry on Secondary Structure Formation
The most studied examples involve fluorinated prolines, where the stereochemistry of fluorine at the C4 position dictates the pucker of the pyrrolidine (B122466) ring. acs.orgnih.govnih.gov This, in turn, influences the preceding peptide bond's propensity for a trans or cis conformation, which is a key determinant of secondary structure. acs.orgnih.gov For instance, (2S,4R)-4-fluoroproline (Flp) favors an exo ring pucker, which promotes the trans amide bond conformation necessary for the polyproline type II (PPII) helix. nih.gov Conversely, (2S,4S)-4-fluoroproline (flp) favors an endo pucker and has a lower propensity for the PPII structure. nih.gov
While this compound is not a proline analog, the principles are transferable. The defined stereocenter at Cα and the conformationally restricted side chain mean that its incorporation into a peptide will influence the allowable Ramachandran (Φ/Ψ) angles of the backbone. nih.gov Depending on the local environment and sequence context, this can either stabilize or destabilize specific secondary structures. For example, studies have shown that increasing fluorination of a side chain can progressively destabilize an α-helix. nih.gov Conversely, fluorination at specific positions in β-sheets has been shown to have a stabilizing effect. rsc.orgrsc.org
Table 2: Effect of Fluorinated Amino Acid Incorporation on Peptide Secondary Structure
| Fluorinated Residue | Context/Peptide Type | Observed Effect | Reference |
|---|---|---|---|
| (2S,4R)-4-Fluoroproline | Collagen Model Peptide | Stabilizes PPII Helix | nih.gov |
| (2S,4S)-4-Fluoroproline | Collagen Model Peptide | Destabilizes PPII Helix | nih.gov |
| 4R-OC(CF₃)₃ Proline | Alanine-rich Peptide | Promotes α-helicity | acs.org |
| 4S-OC(CF₃)₃ Proline | Alanine-rich Peptide | Discourages α-helicity | acs.org |
Hydrogen Bonding Interactions Involving Fluorine
The ability of covalently bonded fluorine to act as a hydrogen bond acceptor has been a topic of considerable discussion. chemistryviews.org While it is a much weaker hydrogen bond acceptor than oxygen or nitrogen, evidence from both experimental and computational studies confirms that C–F···H–X (where X is O or N) interactions do occur and can be structurally significant, particularly within the constrained environment of a protein. chemistryviews.orgacs.orgnih.gov
Fluorine's high electronegativity polarizes the C-F bond, but its tightly held electrons make it a poor Lewis base and thus a weak hydrogen bond acceptor. nih.gov These interactions are generally characterized by longer donor-acceptor distances and more variable geometries compared to classical hydrogen bonds. acs.org Analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that hydrogen bonds involving aliphatic fluorine, such as the type in this compound, are observed. acs.orgnih.gov These interactions are often weak but can collectively contribute to binding affinity and specificity. chemistryviews.org
Table 3: Typical Geometry of Hydrogen Bonds Involving Fluorine in Protein-Ligand Complexes
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) (C-F···H) |
|---|---|---|
| C(aliphatic)–F···H–N | ~2.8 - 3.5 | Variable, often > 110° |
Data compiled from analyses of the Protein Data Bank. acs.orgnih.gov
Within a biological context, the fluorine atoms of this compound can engage in interactions with water molecules or with functional groups on protein side chains and backbones. PDB surveys reveal that aliphatic fluorine atoms form hydrogen bonds most frequently with backbone N-H groups and the side chains of amino acids like arginine, lysine, asparagine, and serine. nih.gov
Incorporation of 2r 2 Amino 4,4 Difluorobutanoic Acid into Peptides and Proteins for Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is covalently attached to an insoluble resin support. nih.govthermofisher.com The incorporation of (2R)-2-Amino-4,4-difluorobutanoic acid via SPPS follows the fundamental principles of this technique, typically employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. peptide.com
The general workflow for incorporating this compound using the more common Fmoc-based SPPS involves:
Resin Preparation: Starting with a resin functionalized with a linker, the C-terminal amino acid of the target peptide is attached.
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
Coupling: The Fmoc-protected this compound is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
Washing: Excess reagents are washed away to ensure high purity in the subsequent steps.
This cycle is repeated until the desired peptide sequence is fully assembled. The choice of coupling reagents is critical for efficient amide bond formation, especially with sterically hindered or electronically modified amino acids. While specific studies detailing the optimal coupling conditions for Fmoc-(2R)-2-Amino-4,4-difluorobutanoic acid are not prevalent in the available literature, standard activating agents would be the first choice for investigation.
Table 1: Common Coupling Reagents in Solid-Phase Peptide Synthesis
| Coupling Reagent | Description |
|---|---|
| Carbodiimides (e.g., DIC, DCC) | Activate the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives to suppress side reactions. |
| Aminium/Uronium Salts (e.g., HBTU, HATU) | Form an activated ester that readily reacts with the free amine of the growing peptide chain, known for high efficiency. |
| Phosphonium Salts (e.g., PyBOP) | Similar to aminium salts, they generate a reactive activated ester, promoting efficient peptide bond formation. |
This table represents common reagents used in SPPS; specific optimization for this compound would be necessary.
Non-Canonical Amino Acid (ncAA) Incorporation
Beyond chemical synthesis, biological systems can be engineered to incorporate ncAAs like this compound directly into proteins during translation. This allows for the production of modified proteins in living cells, offering a powerful tool for studying protein function in a native environment.
Genetic code expansion is a sophisticated technique that repurposes a codon, typically a stop codon such as UAG (amber), to encode for an ncAA. nih.govnih.govaddgene.org This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism. nih.gov This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs, ensuring that the ncAA is specifically incorporated only at the designated codon. nih.gov While the genetic code has been expanded to include a wide variety of ncAAs, including other fluorinated amino acids, specific reports on the development of an orthogonal pair for this compound are not widely documented. nih.govrsc.org
The success of genetic code expansion hinges on the creation of a highly specific, engineered aminoacyl-tRNA synthetase. nih.gov This enzyme must be evolved to recognize and charge the desired ncAA—in this case, this compound—onto its orthogonal tRNA, while not recognizing any of the canonical amino acids. The engineered tRNA, with its anticodon modified to recognize the repurposed codon (e.g., CUA for an amber UAG codon), is then utilized by the ribosome to insert the ncAA into the growing polypeptide chain at the desired position. frontiersin.org The development of such a system for this compound would require significant protein engineering efforts, including the creation and screening of large libraries of synthetase mutants. nih.gov
Protein Fragment Ligation and Semi-Synthesis
For the creation of larger proteins containing this compound at a specific site, protein fragment ligation, or semi-synthesis, offers a powerful strategy. This approach involves the chemical synthesis of a peptide fragment containing the ncAA, which is then ligated to other recombinantly expressed or synthetically produced peptide fragments.
Native Chemical Ligation (NCL) is a prominent method in this category. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, resulting in the formation of a native peptide bond at the ligation site. To incorporate this compound using this method, it would be included in one of the synthetic peptide fragments. Enzymatic ligation methods, using enzymes like sortase or butelase, provide an alternative, offering high specificity and mild reaction conditions for joining peptide fragments. nih.gov
Site-Specific and Global Incorporation Strategies
The incorporation of this compound can be pursued through two primary strategies: site-specific and global incorporation.
Site-Specific Incorporation: This approach, primarily achieved through genetic code expansion or chemical ligation, allows for the placement of the ncAA at a single, predetermined position within the protein sequence. nih.govnih.gov This precision is invaluable for probing the function of a specific amino acid residue, introducing a unique biophysical probe, or modifying a protein's active site.
Table 2: Comparison of Incorporation Strategies
| Strategy | Method(s) | Precision | Impact on Protein |
|---|---|---|---|
| Site-Specific | Genetic Code Expansion, Chemical Ligation | High (single site) | Localized perturbation, introduction of unique functionalities. |
| Global | Residue-specific incorporation in auxotrophs | Low (all instances of a specific residue) | Widespread modification of protein properties. |
This table provides a general comparison; the feasibility of each strategy for this compound would depend on further research.
Challenges in Peptide Incorporation (e.g., Amino Group Deactivation)
The chemical synthesis of peptides containing this compound is not without its challenges. One potential issue is the deactivation of the α-amino group. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the α-amino group, potentially slowing down the coupling reaction during SPPS. This may necessitate the use of more potent coupling reagents or longer reaction times to achieve complete incorporation.
Applications in Protein Science and Chemical Biology Research
Biophysical Probes and Spectroscopic Studies
Fluorinated amino acids serve as powerful biophysical probes. Their unique spectroscopic properties are leveraged in various studies to elucidate protein structure, dynamics, and interactions.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local chemical environment. This sensitivity results in a large chemical shift dispersion, making it possible to resolve signals from individual fluorine atoms within a large protein.
Probing Protein Structure, Dynamics, and Function
By incorporating fluorinated amino acids at specific sites, researchers can obtain detailed information about protein conformation and dynamics. Changes in the ¹⁹F NMR signal can indicate shifts in protein structure, folding and unfolding events, and allosteric transitions that are critical for protein function.
Studies of Protein-Ligand and Protein-Protein Interactions
¹⁹F NMR is a valuable tool for studying the binding of ligands, such as small molecules or other proteins. The binding event often perturbs the local environment of the fluorine probe, leading to changes in the ¹⁹F chemical shift and other NMR parameters. This allows for the characterization of binding affinities, kinetics, and the identification of binding sites.
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)
While not directly related to (2R)-2-Amino-4,4-difluorobutanoic acid based on available information, FUNCAT is a powerful technique that utilizes non-canonical amino acids with bioorthogonal functional groups (like azides or alkynes) for fluorescent labeling. This allows for the visualization of newly synthesized proteins in cells and organisms, providing insights into protein localization and trafficking.
Protein and Peptide Engineering
The incorporation of fluorinated amino acids can significantly alter the properties of proteins and peptides. The unique physicochemical properties of the fluorine atom, such as its high electronegativity and hydrophobicity, can be exploited to enhance protein stability, modulate enzyme activity, and design novel peptide-based therapeutics with improved pharmacological profiles. For instance, the introduction of fluorinated residues can increase resistance to proteolytic degradation, a key challenge in the development of peptide drugs.
Influence on Protein-Protein Interaction Interfaces
The strategic placement of this compound at protein-protein interaction interfaces allows for the precise modulation of binding affinities and specificities. The unique electronic properties of the difluoromethyl group can alter non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition.
A notable example is the incorporation of its enantiomer, (S)-2-amino-4,4-difluorobutanoic acid (also known as difluoroethylglycine or DfeGly), into the bovine pancreatic trypsin inhibitor (BPTI). This modification led to enhanced inhibition of the serine protease α-chymotrypsin. This finding underscores the potential of this amino acid to fine-tune the interactions between proteins, offering a valuable tool for studying and engineering protein-protein recognition events.
Engineering for Enhanced Proteolytic Stability
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids, such as this compound, represents a promising strategy to enhance proteolytic resistance. The presence of the C-F bonds, which are stronger than C-H bonds, and the altered steric and electronic profile of the side chain can hinder the recognition and cleavage of the peptide backbone by proteases. Studies on fluorinated antimicrobial peptides have demonstrated that such modifications can lead to moderately improved stability against enzymatic degradation, thereby prolonging their therapeutic window. researchgate.net
Table 1: Impact of Fluorination on Proteolytic Stability of Peptides
| Peptide | Modification | Protease | Stability Outcome |
| Antimicrobial Peptide (Buforin derivative) | Incorporation of a fluorinated amino acid | Trypsin | Modest increase in resistance to cleavage researchgate.net |
| Antimicrobial Peptide (Magainin derivative) | Incorporation of a fluorinated amino acid | Trypsin | Modest increase in resistance to cleavage researchgate.net |
Investigations of Amyloid Formation and Beta-Sheet Stability
Amyloid diseases, such as Alzheimer's, are characterized by the misfolding and aggregation of proteins into beta-sheet-rich fibrils. Given that fluorinated amino acids have a higher propensity to stabilize beta-sheet structures, the incorporation of this compound into amyloidogenic peptides is a valuable approach to investigate the mechanisms of amyloid formation. acs.org By selectively modifying key residues within an amyloid-forming sequence, researchers can probe the role of specific interactions in the aggregation process and potentially design inhibitors of fibrillization.
Design of Peptide-Based Biomaterials and Supramolecular Assemblies
The ability of peptides to self-assemble into well-ordered nanostructures, such as hydrogels and nanofibers, has garnered significant interest for applications in tissue engineering and drug delivery. The incorporation of this compound can be used to control the self-assembly process and modulate the properties of the resulting biomaterials. The altered hydrophobicity and conformational preferences of peptides containing this fluorinated amino acid can influence the morphology, stability, and mechanical properties of the supramolecular assemblies.
Enzyme Mechanism and Activity Studies
The introduction of this compound into the active site of an enzyme can serve as a powerful probe to elucidate its catalytic mechanism. The electron-withdrawing nature of the difluoromethyl group can alter the pKa of nearby catalytic residues, thereby providing insights into their role in catalysis.
As demonstrated with its enantiomer in BPTI, the modification of a substrate or inhibitor with this amino acid can also be used to map the active site of an enzyme and to develop more potent and selective inhibitors. The enhanced inhibitory activity of DfeGly-containing BPTI towards α-chymotrypsin highlights the potential of this amino acid in designing novel enzyme inhibitors.
Bio-orthogonal Chemistry Applications
While specific applications of this compound in bio-orthogonal chemistry are not yet widely reported, the unique properties of fluorinated compounds suggest potential avenues for future research. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of fluorinated amino acids with reactive handles compatible with bio-orthogonal "click" chemistry reactions could enable the site-specific labeling and tracking of proteins in living cells. The distinct NMR signature of fluorine could also be exploited for in-cell NMR studies of protein structure and dynamics.
Photoswitchable Fluorinated Amino Acids for Protein Control
Photoswitchable amino acids are noncanonical amino acids that can change their structure in response to light of specific wavelengths. When incorporated into a protein, these amino acids can act as molecular switches, allowing for the reversible control of protein function with high spatiotemporal precision. This technology has significant implications for studying protein dynamics and developing light-controllable therapeutics.
A review of the current scientific literature indicates that there are no published studies demonstrating the application of this compound as a photoswitchable amino acid for protein control. The development of photoswitchable amino acids typically involves the incorporation of photoisomerizable moieties, such as azobenzene, into the amino acid side chain. The chemical structure of this compound does not possess inherent photoswitchable properties.
Theoretical and experimental studies would be necessary to explore how this compound could be functionalized to impart photoswitchable behavior for applications in protein engineering and control.
Computational Studies of Fluorinated Amino Acids and Derivatives
Molecular Dynamics (MD) Simulations
Conformational Space Exploration of Fluorinated Peptides
The incorporation of fluorinated amino acids into peptides can significantly alter their conformational preferences. MD simulations are instrumental in exploring the vast conformational space available to these modified peptides. For instance, studies on amphipathic peptides containing the closely related (2S)-4,4-difluoroethylglycine (DfeGly) have revealed the influence of difluorination on secondary structure formation. These simulations demonstrate that the interactions between peptide molecules can be finely adjusted by the presence of fluorine atoms, which can engage in electrostatic contacts with partially positively charged atoms on the peptide backbone and side chains. This modulation of intermolecular forces directly impacts the self-assembly properties of the peptides and their propensity to form structures like β-sheets. The insights gained from such simulations are critical for the rational design of fluorinated peptides with specific self-assembling and bioactive properties.
Hydration Free Energy Calculations and Hydrophobicity Studies
A key question in the study of fluorinated amino acids is their effect on hydrophobicity. Hydration free energy, the free energy change associated with transferring a molecule from a vacuum to an aqueous solution, is a direct measure of its solubility and hydrophobicity. MD simulations, often in conjunction with free energy perturbation (FEP) or thermodynamic integration (TI) methods, are employed to calculate these values.
Research has shown that the impact of fluorination on hydrophobicity is not straightforward and depends on the degree and position of fluorine substitution. While the replacement of hydrogen with fluorine increases the nonpolar surface area, the high polarity of the C-F bond can lead to complex interactions with water molecules. For difluorinated compounds, this can result in a nuanced hydrophobic character. Calculations on various fluorinated amino acids have revealed that changes in hydration free energy can range from making the molecule more hydrophilic to more hydrophobic. These studies underscore that the number of fluorine atoms is not the sole determinant of hydrophobicity; conformational changes induced by fluorination that affect the interaction of the peptide backbone with water also play a significant role.
Table 1: Factors Influencing Hydration Free Energy in Fluorinated Amino Acids
| Factor | Description | Impact on Hydrophobicity |
| Degree of Fluorination | The number of fluorine atoms substituting hydrogen atoms. | Not a simple linear relationship; can increase or decrease hydrophobicity. |
| Position of Fluorination | The location of the fluorine atoms on the amino acid side chain. | Influences local polarity and steric effects. |
| Side Chain Conformation | Fluorination can alter the preferred rotamers of the side chain. | Can expose or shield the polar peptide backbone from solvent. |
| Backbone-Water Interactions | Changes in side chain conformation can affect the hydration of the peptide backbone. | Can lead to unexpected changes in overall hydrophobicity. |
Analysis of Solvent Accessible Surface Area (SASA)
The Solvent Accessible Surface Area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. It is a critical parameter in understanding protein folding, stability, and interactions. In MD simulations, SASA is calculated by probing the molecular surface with a sphere representing a solvent molecule (typically water).
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These methods are invaluable for understanding properties that are directly related to the electron distribution, such as NMR chemical shifts and the energetics of bond rotations.
Electronic Structure Methods for ¹⁹F Chemical Shift Prediction
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an extremely sensitive probe of the local chemical environment of fluorine atoms. Quantum chemical calculations are essential for the accurate prediction and interpretation of ¹⁹F NMR spectra. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a powerful tool for studying conformational changes and intermolecular interactions.
Various electronic structure methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate ¹⁹F chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. Studies have systematically evaluated different combinations of methods to identify the most reliable approaches for fluorinated amino acids. For instance, hybrid DFT functionals combined with a suitable basis set and a continuum solvation model have been shown to provide good agreement with experimental ¹⁹F chemical shifts. These calculations are crucial for assigning specific fluorine resonances in complex spectra and for relating observed chemical shift changes to specific structural or environmental perturbations.
Table 2: Overview of Computational Methods for ¹⁹F Chemical Shift Prediction
| Method | Description | Common Functionals/Basis Sets | Key Considerations |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron correlation via a functional of the electron density. | B3LYP, ωB97X-D / 6-31G*, cc-pVDZ | Choice of functional is critical; inclusion of solvent effects is important. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | aug-cc-pVDZ, aug-cc-pVTZ | Computationally more expensive than DFT. |
| Continuum Solvation Models | Approximates the solvent as a continuous medium with a given dielectric constant. | Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD) | Essential for modeling molecules in solution. |
Torsional Potential Energy Surface Analysis
The conformational preferences of the side chain of (2R)-2-Amino-4,4-difluorobutanoic acid are determined by the energetic barriers to rotation around its single bonds. Quantum chemical calculations are used to map the torsional potential energy surface (PES) for these rotations. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one- or multi-dimensional energy landscape can be constructed.
This analysis reveals the low-energy conformations (rotamers) of the side chain and the energy barriers between them. For fluorinated amino acids, the PES can be influenced by stereoelectronic effects, such as the gauche effect, which can favor conformations that are not predicted by simple steric models. Understanding the torsional potential energy surface is crucial for parameterizing the molecular mechanics force fields used in MD simulations, ensuring that these simulations accurately reflect the conformational behavior of the fluorinated amino acid.
Natural Bond Orbital and Atoms in Molecule Analyses
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational methods used to analyze the electronic structure and bonding characteristics of molecules. While specific NBO and AIM analyses for this compound are not extensively detailed in the available literature, the principles of these methods can be applied to understand the effects of geminal fluorination on the butanoic acid backbone.
Natural Bond Orbital (NBO) Analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. wisc.eduwisc.edu For this compound, an NBO analysis would elucidate several key electronic features. The analysis reveals delocalization of electron density between occupied Lewis-type orbitals (donors) and formally unoccupied non-Lewis-type orbitals (acceptors), which corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com
A primary focus would be the nature of the C-F bonds. The high electronegativity of fluorine induces a significant polarization of the C4-F bonds, leading to a high positive charge on the C4 carbon and negative charges on the fluorine atoms. NBO analysis quantifies these partial charges and describes the hybridization of the carbon and fluorine atoms involved in these bonds.
Furthermore, NBO analysis can reveal hyperconjugative interactions. Key interactions would likely involve the donation of electron density from the σ orbitals of adjacent C-C and C-H bonds into the empty σ* antibonding orbitals of the C-F bonds (σC-C → σC-F and σC-H → σC-F). These interactions are crucial in understanding the conformational preferences and the electronic effects of the fluorine substituents on the rest of the molecule. The stabilization energy (E(2)) associated with these delocalizations can be calculated to quantify their strength. taylorandfrancis.com For instance, the interaction between a nitrogen lone pair and an antibonding orbital can indicate intramolecular hydrogen bonding. taylorandfrancis.com
A hypothetical NBO analysis for this compound might yield results similar to those shown in the interactive table below, illustrating the expected polarization and hyperconjugative effects.
Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ* Cα-Cβ | 2.5 | Hyperconjugation (Gauche Effect) |
| σ Cβ-Cγ | σ* C4-F1 | 1.8 | Hyperconjugation |
| σ Cβ-Cγ | σ* C4-F2 | 1.8 | Hyperconjugation |
| LP(2) O(C=O) | σ* Cα-N | 0.9 | Hyperconjugation |
Atoms in Molecule (AIM) Analysis , developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This method identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the chemical bond.
For this compound, an AIM analysis would characterize the C-F bonds as highly polar covalent bonds, with a ρ value indicative of a shared-electron interaction but a positive ∇²ρ value suggesting a significant degree of ionic character due to the large charge concentration on the fluorine atoms. The analysis would also map the atomic basins to calculate atomic charges, which can be compared to those obtained from NBO or other population analysis schemes. The topology of the electron density can also reveal intramolecular interactions, such as hydrogen bonds, by identifying bond paths and critical points between the relevant atoms.
Force Field Development and Validation for Fluorinated Systems
The accurate simulation of fluorinated molecules using molecular dynamics (MD) requires well-parameterized force fields that can correctly describe the unique properties imparted by fluorine atoms. nih.gov The development of such force fields is a multi-step process involving the determination of parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nih.govmpg.de
Implicitly Polarized Charge (IPolQ) Schemes
Classical fixed-charge force fields inherently neglect electronic polarizability. The Implicitly Polarized Charge (IPolQ) scheme is an advanced method designed to approximate the effects of electronic polarization in a mean-field way, making it particularly suitable for molecules with highly polar groups, such as C-F bonds. ambermd.orgnih.gov The IPolQ method derives atomic charges that are implicitly polarized by the solvent environment, aiming to better reproduce the condensed-phase electron density. biorxiv.orgacs.org
The IPolQ workflow involves an iterative process:
Generate a set of conformations for the molecule of interest in the gas phase and in explicit solvent (e.g., water). biorxiv.org
Perform QM calculations to determine the electrostatic potential for the molecule in both the gas phase and in the presence of a time-averaged solvent charge distribution obtained from MD simulations. ambermd.orgnih.gov
Fit atomic charges to reproduce the QM electrostatic potentials from both phases.
The final IPolQ charges are typically an average of the gas-phase and condensed-phase charges, representing a state that is polarized by the solvent environment. nih.gov
This approach has been successfully used to develop the AMBER ff15ipq force field and its extensions for fluorinated aromatic amino acids. nih.govnih.govbiorxiv.org The use of IPolQ charges leads to a more accurate representation of intermolecular interactions, particularly hydrogen bonding and solvation, which are critical for the correct simulation of biomolecular systems. nih.govresearchgate.net For this compound, an IPolQ charge set would provide a more physically realistic model of the electrostatic interactions between the highly polar C-F bonds and the surrounding environment compared to standard gas-phase derived charges.
The development workflow for ff15ipq force field parameters involves using the IPolQ charge derivation protocol to fit atomic charges from electrostatic potential calculations in both vacuum and explicit solvent phases. biorxiv.org These charges are then averaged to implicitly model the effects of solvent polarization. biorxiv.org
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure fluorinated amino acids remains a significant challenge. Future research is increasingly focused on developing novel asymmetric synthetic routes that offer high stereoselectivity, efficiency, and scalability. One promising approach involves the use of chiral Ni(II) complexes of dehydroalanine (B155165) Schiff bases. nih.govresearchgate.net These complexes can undergo asymmetric Michael addition reactions with reagents like BrCF2COOEt in the presence of a copper promoter to yield precursors for compounds such as (S)-4,4-difluoroglutamic acid with high diastereoselectivity. nih.govresearchgate.net The stereochemical outcome of these reactions can be finely tuned by modifying the chiral ligands on the Ni(II) complex. nih.govresearchgate.net
Another area of intense investigation is the development of photoredox-catalyzed reactions. For instance, a metal-free, regioselective carbofluorination of dehydroalanine derivatives has been developed using visible-light photoredox catalysis. nih.gov This method allows for the incorporation of a wide range of alkyl radicals and a subsequent fluorination step to produce α-fluoro-α-amino acids. nih.gov Further research in this area could lead to more versatile and milder conditions for the synthesis of complex fluorinated amino acids.
Additionally, chemo-enzymatic strategies are being explored to produce optically active fluorinated building blocks. chimia.ch These methods combine the selectivity of enzymatic reactions, such as enzymatic resolution of fluorinated amino acid amides, with the versatility of transition metal-catalyzed reactions. chimia.ch The development of these hybrid approaches is expected to provide efficient pathways to a diverse range of chiral fluorinated compounds.
Advancement in Biocatalytic Systems for Fluorinated Amino Acid Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of fluorinated amino acids. numberanalytics.com A key area of advancement is the use of enzymes that can catalyze the formation of carbon-fluorine bonds or act on fluorinated substrates with high stereo- and regioselectivity. the-innovation.orgthe-innovation.org
Aldolases, for example, have been shown to efficiently catalyze the addition of fluoropyruvate to various aldehydes, yielding chiral fluoro-organic compounds with high stereopurity. nih.gov Researchers are also engineering these enzymes to control the stereoselectivity of the hydroxyl group, further expanding the diversity of accessible fluorinated building blocks. nih.gov Similarly, alanine (B10760859) and diaminopimelate dehydrogenases are being utilized for the in vitro production of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate with high yields and complete enantiomeric excess. nih.gov
Ene-reductases, driven by visible light, are another promising enzymatic system. These have been used to generate carbon-centered radicals from fluorinated brominated amides for enantioselective hydroalkylation with alkenes, producing α-fluorinated amides with distal chirality. nih.gov Enzyme engineering and optimization of these photoenzymatic systems are expected to further enhance their catalytic efficiency and substrate scope. nih.gov The expansion of fluorine biocatalysis is anticipated to provide sustainable routes to a wide array of fluorinated amino acids for various applications. nih.gov
Rational Design of Fluorinated Peptides and Proteins with Tailored Properties
The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for modulating their structure, stability, and function. nih.govresearchgate.net The rational design of these fluorinated biomolecules depends on a thorough understanding of the effects of fluorination on their physicochemical properties. nih.gov
The degree of fluorination plays a critical role in controlling fluorine-specific interactions, which in turn influences peptide conformation and self-assembly. rsc.org For example, increasing the number of fluorine substituents in amphipathic peptides has been shown to promote fibrillation and the formation of hydrogels. rsc.org Researchers are systematically studying these structure-property relationships to develop design principles for engineering fluorinated peptide scaffolds with desired characteristics. nih.gov
There are several strategies for incorporating fluorine into peptides, including the use of non-natural, fluorinated α-amino acids, the ligation of fluoroalkyl appendages, and the fluorination of the peptide backbone. nih.gov The choice of strategy and the specific fluorinated amino acid can have a profound impact on the resulting properties of the peptide or protein. For instance, the hydrophobic and polar nature of fluorinated side chains can be leveraged to stabilize supersecondary protein structures. nih.gov
Integration of Computational and Experimental Methodologies for Predictive Design
A significant advancement in this area is the development of force field parameters specifically for fluorinated amino acids for use in molecular dynamics (MD) simulations. biorxiv.org These parameters allow for the accurate modeling of the conformational dynamics of fluorinated proteins, and the simulation results can be validated against experimental data from techniques like 19F NMR. biorxiv.org
Molecular simulations can also provide insights into the role of fluorine in modulating intermolecular interactions. For example, simulations have revealed the importance of electrostatically driven contact pairs in the self-organization of fluorinated peptides. rsc.orgrsc.org This synergy between computational and experimental approaches not only accelerates the design process but also provides a deeper understanding of the fundamental principles governing the behavior of fluorinated biomolecules. nih.govtandfonline.com
Exploration of Unconventional Fluorinated Motifs in Biomolecules
While monofluoromethyl and trifluoromethyl groups are common in medicinal chemistry, there is a growing interest in exploring the impact of unconventional fluorinated motifs on the properties of biomolecules. tandfonline.comresearchgate.net These motifs include gem-difluoro, vicinal difluoro, and skipped di/polyfluoro groups, as well as fluoroalkoxy and N-fluoroalkyl moieties. tandfonline.com
The introduction of these novel fluorinated groups can lead to unique physicochemical properties. For example, studies have shown that a vicinal-difluoro unit can lead to a marked decrease in lipophilicity compared to its gem-difluoro counterpart, which can be beneficial for drug design. acs.org The synthesis of building blocks containing these unconventional motifs is a key area of research, as it will enable their incorporation into a wider range of molecules. tandfonline.com
The versatility of fluorine as a bioisostere extends beyond simple hydrogen or methyl group replacement. nih.govresearchgate.net It can also mimic functional groups like carbonyls and nitriles, and its unique electronic properties can be harnessed in more complex structural metaphors to enhance the in vitro and in vivo properties of molecules. nih.govresearchgate.net The continued exploration of these unconventional fluorinated motifs is expected to broaden the toolbox for designing novel biomolecules with tailored properties. ingentaconnect.combohrium.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to incorporate (2R)-2-Amino-4,4-difluorobutanoic acid (DfeGly) into peptides for protein mutagenesis?
- Methodological Answer : Chemical aminoacylation using hybrid dinucleotide pdCpA followed by enzymatic ligation is a key approach. This involves synthesizing DfeGly in its N-protected, activated cyanomethyl ester form, ligating it to tRNA, and introducing it into peptides via cell-free translation systems. This enables site-specific incorporation for studying fluorinated side-chain effects .
Q. Which analytical techniques are critical for verifying the structural integrity and enantiomeric purity of DfeGly in synthetic applications?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular identity. Chiral chromatography or circular dichroism (CD) can validate enantiomeric purity. X-ray crystallography (using programs like SHELX ) may be applied to resolve stereochemical configurations in crystal structures.
Q. How is DfeGly utilized in site-specific protein mutagenesis to investigate fluorine's role in protein stability?
- Methodological Answer : DfeGly is chemically aminoacylated onto suppressor tRNAs and incorporated into target proteins via orthogonal translation systems. This allows comparative studies of fluorinated vs. non-fluorinated residues to assess impacts on thermal stability, enzymatic activity, or folding kinetics .
Advanced Research Questions
Q. How does the positional incorporation of DfeGly in peptide chains influence proteolytic stability against enzymes like α-chymotrypsin or pepsin?
- Methodological Answer : Position-dependent effects are studied by synthesizing peptides with DfeGly at positions P2, P1', or P2' relative to the cleavage site. Protease assays under standardized conditions (e.g., pH, temperature) reveal that fluorination at P2 or P1' significantly reduces cleavage rates by steric hindrance and electronic effects, whereas P2' substitutions show minimal impact .
Q. What experimental strategies can address contradictory data on fluorinated amino acids' effects across different enzymatic studies?
- Methodological Answer : Systematic variation of fluorine content (e.g., DfeGly vs. trifluorinated analogs) and positional placement in peptide substrates, combined with kinetic assays using multiple proteases (e.g., elastase, proteinase K), can isolate steric vs. electronic contributions. Statistical analysis of kcat/KM values and molecular dynamics simulations further resolve discrepancies .
Q. How can researchers design fluorinated peptides to balance solubility and protease resistance for in vitro assays?
- Methodological Answer : Incorporate lysine residues at peptide termini to enhance solubility in aqueous buffers. Use fluorophore labels (e.g., o-aminobenzoic acid) for real-time cleavage monitoring via fluorescence quenching. Position DfeGly near cleavage sites (P1 or P2) while maintaining spacer residues (e.g., alanine) to avoid steric clashes .
Q. What are the implications of DfeGly's fluorinated side chain on enzyme-substrate interactions in X-ray crystallography studies?
- Methodological Answer : The difluoroethyl group introduces unique electron density features, aiding in resolving binding modes. SHELX software can refine crystallographic data to visualize fluorine's impact on hydrogen bonding or hydrophobic interactions. Comparative studies with non-fluorinated analogs highlight fluorine-specific effects on active-site geometry.
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on DfeGly's proteolytic stability in different peptide contexts?
- Methodological Answer : Contradictions often arise from differences in peptide sequence context or protease specificity. Validate findings using control peptides with scrambled sequences and replicate assays across independent labs. Meta-analyses of kinetic parameters (e.g., IC50, Ki) across studies can identify trends linked to structural variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
